molecular formula C13H12ClNO2 B2486590 3-(2-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid CAS No. 1026779-66-7

3-(2-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid

Cat. No.: B2486590
CAS No.: 1026779-66-7
M. Wt: 249.69
InChI Key: OWTNQCKVRFRRKJ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is an organic compound that features a chlorophenyl group and a pyrrole ring attached to a propanoic acid backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.

Scientific Research Applications

3-(2-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction where the chlorophenyl group is introduced to the pyrrole ring.

    Formation of the Propanoic Acid Backbone: This can be done through a Grignard reaction or other carboxylation methods.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring or the propanoic acid group.

    Reduction: Reduction reactions might target the chlorophenyl group or the carboxylic acid group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action for 3-(2-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-3-(1H-pyrrol-1-yl)butanoic acid: Similar structure with a butanoic acid backbone.

    3-(2-chlorophenyl)-3-(1H-pyrrol-1-yl)acetic acid: Similar structure with an acetic acid backbone.

Uniqueness

The uniqueness of 3-(2-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-(2-chlorophenyl)-3-pyrrol-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-11-6-2-1-5-10(11)12(9-13(16)17)15-7-3-4-8-15/h1-8,12H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTNQCKVRFRRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N2C=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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